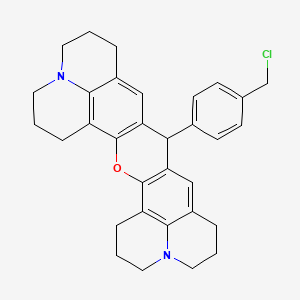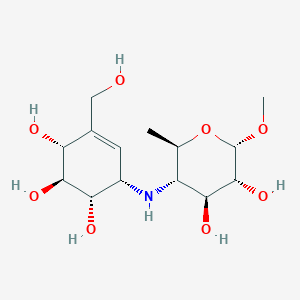
Propionic Acid Methyl-d3 Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionic Acid Methyl-d3 Ester is a biochemical used for proteomics research . Its molecular formula is C4H5D3O2 and has a molecular weight of 91.12 .
Synthesis Analysis
The synthesis of an ester, such as this compound, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist, including reactions involving acid chlorides and acid anhydrides .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C4H5D3O2 . This indicates that it contains four carbon atoms, five hydrogen atoms, three deuterium atoms (a stable isotope of hydrogen), and two oxygen atoms .Chemical Reactions Analysis
Esters, including this compound, undergo various chemical reactions. One such reaction is saponification, which involves the nucleophilic addition of a hydroxide ion at the carbonyl carbon to give a tetrahedral alkoxide intermediate . Another reaction is esterification, which occurs when an alcohol and a carboxylic acid react in the presence of an acid catalyst .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Propionic Acid Methyl-d3 Ester can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Methyl-d3 Iodide", "Ethyl Magnesium Bromide", "Propionaldehyde", "Sodium Borohydride", "Methanol", "Hydrochloric Acid" ], "Reaction": [ "Step 1: Methyl-d3 Iodide is reacted with Ethyl Magnesium Bromide in anhydrous ether to form Methyl-d3 Ethyl Magnesium Bromide.", "Step 2: Propionaldehyde is added to the reaction mixture from Step 1 and the resulting mixture is stirred at room temperature for several hours.", "Step 3: Sodium Borohydride is added to the reaction mixture from Step 2 to reduce the intermediate to Propionic Acid Methyl-d3 Alcohol.", "Step 4: Methanol and Hydrochloric Acid are added to the reaction mixture from Step 3 to form Propionic Acid Methyl-d3 Ester.", "Step 5: The final product is purified by distillation or column chromatography." ] } | |
CAS-Nummer |
38758-64-4 |
Molekularformel |
C₄H₅D₃O₂ |
Molekulargewicht |
91.12 |
Synonyme |
Methyl-d3 Propanoate; Methyl-d3 Propionate; Methyl-d3 Propylate; NSC 9375-d3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide](/img/structure/B1148110.png)


